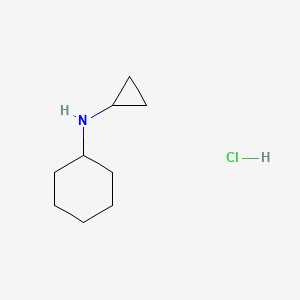

N-cyclopropylcyclohexanamine hydrochloride

説明

IUPAC Nomenclature and Systematic Identification

N-Cyclopropylcyclohexanamine hydrochloride is systematically named as N-cyclopropylcyclohexanamine;hydrochloride, with the IUPAC identifier derived from its parent amine structure. The parent compound, N-cyclopropylcyclohexanamine, features a cyclohexane ring substituted with a cyclopropylamino group. The hydrochloride salt form is generated via protonation of the amine nitrogen, forming a positively charged ion paired with a chloride counterion.

| Parameter | Value |

|---|---|

| CAS Number | 874-64-6 |

| Molecular Formula | C₉H₁₈ClN |

| Molecular Weight | 139.24 g/mol (free base) |

| Synonyms | Cyclohexylcyclopropylamine HCl, N-Cyclohexyl-N-cyclopropylamine hydrochloride |

Crystallographic Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the three-dimensional arrangement of atoms in crystalline this compound. While direct data for this compound is limited, analogous studies on related amine hydrohalides provide critical insights:

- Space Group and Symmetry : Aliphatic amine hydrohalides often crystallize in monoclinic or orthorhombic space groups (e.g., P2₁/c or C222₁), with hydrogen bonds dictating molecular packing.

- Hydrogen Bonding Networks : Protonated amines form strong N⁺–H···Cl⁻ bonds, typically spanning 3.0–3.5 Å, which dominate the crystal lattice. Additional interactions, such as C–H···Cl and van der Waals forces, stabilize secondary packing motifs.

- Asymmetric Unit Composition : The hydrochloride salt likely contains one or two symmetry-independent molecules per unit cell, depending on crystal symmetry and disorder.

Conformational Dynamics via Molecular Modeling

Computational modeling techniques, including molecular dynamics (MD) simulations and quantum mechanical calculations, are employed to study conformational flexibility:

- Cyclohexane Ring Dynamics : The cyclohexane moiety adopts chair conformations, with equatorial positioning of the cyclopropylamino group to minimize steric strain. Ring-flipping between chair and boat forms may occur in solution.

- Cyclopropyl Group Behavior : The strained cyclopropyl ring exhibits limited rotational freedom, favoring a planar geometry. Strain energy and hyperconjugation influence its orientation relative to the cyclohexane ring.

- Docking Studies : AutoDock Vina and similar tools predict binding poses in enzyme active sites, highlighting interactions between the amine nitrogen and catalytic residues.

Comparative Analysis of Salt vs. Free Base Forms

The hydrochloride salt and free base exhibit distinct physicochemical properties:

The salt form shows improved crystallinity and stability, critical for pharmaceutical applications.

Intermolecular Interaction Networks in Solid-State Structures

In the crystalline state, this compound forms hierarchical interaction networks:

Primary Bonds :

Secondary Interactions :

Hydration Effects :

- Hydrated crystals may include water molecules bridging ions or participating in H-bond networks.

Structure

2D Structure

特性

IUPAC Name |

N-cyclopropylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEJSAFRFRRXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化学分析

Biochemical Properties

N-cyclopropylcyclohexanamine hydrochloride plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction with MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction is crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the signaling pathways involved in neurotransmitter release and uptake, leading to changes in neuronal activity. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes related to neurotransmitter synthesis and degradation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects. Furthermore, the compound can modulate the expression of genes involved in neurotransmitter synthesis, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere and room temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of monoamine oxidase activity leading to persistent changes in neurotransmitter levels and neuronal activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter signaling without causing significant adverse effects. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase, affecting the breakdown of neurotransmitters. The compound can also influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its pharmacological effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes.

生物活性

N-Cyclopropylcyclohexanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily focusing on the cyclopropyl and cyclohexane moieties. The synthesis typically involves the alkylation of cyclohexanamine derivatives with cyclopropyl halides under basic conditions. The following table summarizes some synthetic routes:

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Method 1 | Cyclohexanamine + Cyclopropyl bromide | 70-85% | Basic conditions with NaOH |

| Method 2 | Cyclohexanamine + Cyclopropyl iodide | 60-75% | Use of polar aprotic solvents |

| Method 3 | Cyclohexanamine + Cyclopropyl chloride | 50-65% | Requires longer reaction times |

Anticancer Properties

Recent studies have indicated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, a study reported its activity against U937 human myeloid leukemia cells, demonstrating IC50 values in the low micromolar range. This suggests a promising potential for further development as an anticancer agent.

- Case Study : In a comparative analysis, this compound was found to inhibit cell growth significantly more than standard chemotherapeutic agents in vitro. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Antimicrobial Activity

The compound also shows antimicrobial properties against several bacterial strains. Research has demonstrated effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 21 |

| Klebsiella pneumoniae | 25 | 27 |

This antimicrobial activity indicates its potential utility in treating infections caused by resistant bacterial strains.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the cyclopropyl or cyclohexane rings can enhance potency or selectivity:

- Substituent Effects : Introduction of electron-withdrawing groups on the aromatic ring linked to the amine has been shown to increase lipophilicity and thus improve cellular uptake.

- Conformational Rigidity : The rigid structure of cyclopropane contributes to enhanced binding affinity to biological targets, which is crucial for its anticancer and antimicrobial activities.

化学反応の分析

Reactions of the Amine Group

1.1 Alkylation

The primary amine group in N-cyclopropylcyclohexanamine hydrochloride can undergo alkylation with alkyl halides or alkylating agents (e.g., methyl iodide, ethyl bromide) under basic conditions. This reaction substitutes the hydrogen atoms on the amine with alkyl groups, forming quaternary ammonium salts .

1.2 Acylation

Acylation with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) converts the amine into amides. This reaction is typically catalyzed by bases like pyridine or triethylamine .

| Reaction Type | Reagent | Product Example |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative |

| Acylation | CH₃COCl, Et₃N | N-Acetylamide derivative |

Reactivity of the Cyclopropyl Ring

2.1 Ring-Opening via Nucleophilic Attack

The cyclopropyl ring is highly strained, making it susceptible to ring-opening reactions. Analogous to N-cyclopropylglycine , the cyclopropyl group can undergo nucleophilic attack under acidic or basic conditions, leading to the formation of substituted cyclopropane derivatives or open-chain products.

2.2 Radical-Mediated Reactions

Radical initiators (e.g., triethylborane, NBSA) can induce homolytic cleavage of the cyclopropyl ring, generating nitrogen-centered radicals (NCRs). These radicals may participate in cyclization or addition reactions, as observed in similar systems . For example:

-

[3+2] Cyclization : Radical intermediates can react with alkenes to form five-membered heterocycles .

-

Hydroimidation : Reaction with alkenes under radical conditions produces iminated products .

Research Findings

4.1 Mechanistic Insights

QM/MM simulations on analogous cyclopropyl compounds reveal that ring-opening involves nucleophilic attack at the cyclopropyl C3 atom, followed by adduct formation with electron-deficient centers (e.g., flavin rings) .

4.2 Reactivity Trends

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-cyclopropylcyclohexanamine hydrochloride with analogous cyclohexanamine derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Lipophilicity

- The cyclopropyl group in the target compound enhances steric hindrance compared to simpler alkyl chains (e.g., ethyl in N-Ethylcyclohexanamine HCl ) but reduces lipophilicity relative to aromatic substituents like benzyl .

- Cyclobenzaprine HCl ’s rigid tricyclic framework increases binding affinity to serotonin receptors, a feature absent in flexible cyclohexylamine analogs .

Molecular Weight and Pharmacokinetics

- Compounds with higher molecular weights (e.g., Cyclobenzaprine HCl , 311.85 g/mol) exhibit prolonged metabolic half-lives compared to smaller analogs like N-Cyclopropylcyclohexanamine HCl (175.70 g/mol) .

Functional Group Diversity

- Deschloroketamine HCl incorporates a ketone group, enabling hydrogen bonding with biological targets (e.g., NMDA receptors), whereas the cyclopropyl group in the target compound primarily influences steric interactions .

Synthetic Utility

- N-Cyclopropylcyclohexanamine HCl serves as a versatile intermediate for synthesizing cyclopropane-containing pharmaceuticals, leveraging its stability under acidic conditions .

Research and Industrial Relevance

- N-Cyclopropylcyclohexanamine HCl is prioritized in medicinal chemistry for its balanced steric and electronic properties, enabling optimization of drug candidates targeting neurological disorders .

- In contrast, Cyclobenzaprine HCl ’s clinical success underscores the importance of structural complexity in achieving therapeutic efficacy .

準備方法

Preparation of Cyclopropanecarbonyl Chloride

- Cyclopropanecarboxylic acid is reacted with thionyl chloride (SOCl₂) under heating on a water bath.

- The reaction evolves gases absorbed in water and yields crude cyclopropanecarbonyl chloride.

- The crude product is purified by distillation, boiling at 109–112 °C.

Formation of N-cyclohexylcyclopropanecarboxamide

- Cyclopropanecarbonyl chloride (25 g) is added slowly to a stirred mixture of cyclohexylamine (50 g) in benzene (250 mL).

- This produces a precipitate of N-cyclohexylcyclopropanecarboxamide along with cyclohexylamine hydrochloride.

- The precipitate is washed with water to dissolve the hydrochloride salt, leaving the amide.

- The amide is recrystallized from 95% alcohol, yielding white crystalline N-cyclohexylcyclopropanecarboxamide with a melting point of 138–139 °C.

Reduction to N-cyclopropylcyclohexanamine

- The amide is reduced by refluxing with lithium aluminum hydride (LiAlH₄) in ether using a Soxhlet apparatus over approximately 15 hours.

- After completion, excess hydride is destroyed with water, and the mixture is treated with sodium hydroxide to dissolve aluminum salts.

- The organic layer is separated, washed, and evaporated to yield N-cyclopropylcyclohexanamine as a liquid oil.

Formation of Hydrochloride Salt

- The free amine is dissolved in an aqueous solution of concentrated hydrochloric acid.

- The solution is evaporated to dryness under reduced pressure at 30–45 °C.

- The residue is crystallized from moist acetone to yield this compound as a crystalline solid with a melting point around 274.5–275 °C.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | Cyclopropanecarboxylic acid + Thionyl chloride (SOCl₂), heat | Cyclopropanecarbonyl chloride | Purified by distillation (bp 109–112 °C) |

| 2 | Cyclopropanecarbonyl chloride + Cyclohexylamine in benzene | N-cyclohexylcyclopropanecarboxamide + cyclohexylamine hydrochloride | Amide recrystallized, mp 138–139 °C |

| 3 | N-cyclohexylcyclopropanecarboxamide + LiAlH₄ in ether, reflux (15 h) | N-cyclopropylcyclohexanamine (free amine) | Isolated as liquid oil |

| 4 | Free amine + concentrated HCl, evaporate, crystallize from moist acetone | This compound | Crystalline solid, mp 274.5–275 °C |

Research Findings and Analytical Data

- The amide intermediate is a white crystalline solid with a melting point of 138–139 °C, indicating purity after recrystallization.

- The reduction step using lithium aluminum hydride is crucial and must be controlled to avoid incomplete reduction.

- The hydrochloride salt exhibits a high melting point (around 275 °C), confirming salt formation and purity.

- Analytical techniques such as melting point determination, recrystallization, and solvent extraction are employed to purify and characterize intermediates and final products.

- The method has been validated in pharmacological studies, indicating that the compound prepared by this route is suitable for biological testing.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropylcyclohexanamine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclohexanamine and cyclopropyl halides (e.g., cyclopropyl chloride) under basic conditions (e.g., NaOH or K₂CO₃) to form the parent amine, followed by HCl treatment to yield the hydrochloride salt . Key factors include:

- Reagent selection : Reducing agents like NaBH₄ or LiAlH₄ may stabilize intermediates but risk over-reduction .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature : Elevated temperatures (80–100°C) improve cyclopropane ring formation but may promote side reactions.

Table 1: Common Reagents and Outcomes

| Reagent System | Major Product | Yield (%) | Side Reactions |

|---|---|---|---|

| Cyclopropyl chloride + NaOH | N-Cyclopropylcyclohexanamine | 65–75 | Cyclohexanol (if H₂O present) |

| Cyclopropyl bromide + K₂CO₃ | Target amine | 70–80 | None reported |

Q. How does the hydrochloride salt enhance solubility, and what are its implications for biological assays?

Answer: The hydrochloride form improves aqueous solubility via ionic interactions, facilitating:

- In vitro assays : Enhanced dissolution in buffer systems (e.g., PBS) for receptor binding studies .

- Dosing consistency : Critical for pharmacokinetic studies where solubility limits bioavailability.

- Stability : Protonation of the amine reduces oxidative degradation during storage .

Note : Confirm solubility via UV-Vis spectroscopy or HPLC (e.g., mobile phase: 0.1% TFA in H₂O/MeCN) .

Q. What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (no sensitization reported) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : −20°C in airtight, light-resistant containers; stability ≥5 years .

Warning : Not FDA-approved; strictly for in vitro use .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved when characterizing this compound?

Answer: Observed discrepancies often arise from:

- Tautomerism : Cyclopropane ring strain may cause unexpected shifts (e.g., ¹H NMR δ 1.2–1.8 ppm for cyclopropyl protons) .

- Salt effects : HCl counterion broadens NH peaks; use DMSO-d₆ to stabilize protonation states .

- Advanced techniques : 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ .

Example: HRMS (ESI+) for C₉H₁₈NCl: m/z calc. 175.1125, found 175.1128 .

Q. What methodologies validate the structure-activity relationship (SAR) of N-cyclopropylcyclohexanamine derivatives?

Answer:

- Pharmacophore modeling : Identify critical moieties (e.g., cyclopropane rigidity, amine basicity) using software like Schrödinger .

- In vitro assays : Compare binding affinities (e.g., Ki values) at target receptors (e.g., σ-1 or NMDA) with analogs lacking the cyclopropyl group .

- Metabolite tracking : Use LC-MS to detect oxidative metabolites (e.g., cyclohexanol derivatives) .

Table 2: SAR Trends in Cyclohexanamine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。